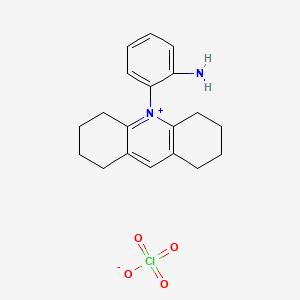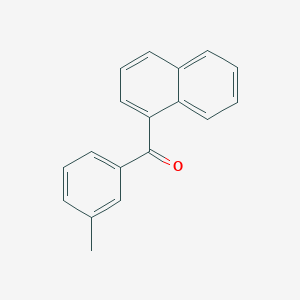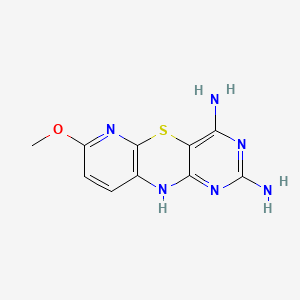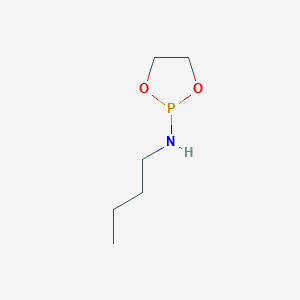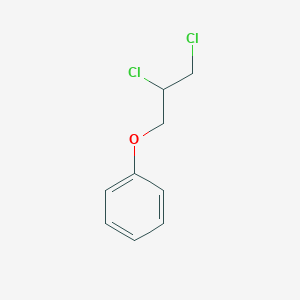
Benzene, (2,3-dichloropropoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, (2,3-dichloropropoxy)-: is an organic compound with the molecular formula C9H10Cl2O . It is a derivative of benzene, where a 2,3-dichloropropoxy group is attached to the benzene ring. This compound is part of a larger family of aromatic compounds, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (2,3-dichloropropoxy)- typically involves the reaction of benzene with 2,3-dichloropropanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2,3-dichloropropanol is replaced by the benzene ring.
Industrial Production Methods: In an industrial setting, the production of Benzene, (2,3-dichloropropoxy)- can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Benzene, (2,3-dichloropropoxy)- can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Oxidation Reactions: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives, depending on the reducing conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed:
Substitution: Products include halogenated or nitrated derivatives of Benzene, (2,3-dichloropropoxy)-.
Oxidation: Products can include carboxylic acids or ketones.
Reduction: Products can include alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: Benzene, (2,3-dichloropropoxy)- is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a model compound to study the effects of chlorinated aromatic compounds on biological systems.
Medicine: While not directly used as a drug, Benzene, (2,3-dichloropropoxy)- can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. It is also used as a solvent and in the formulation of specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzene, (2,3-dichloropropoxy)- involves its interaction with various molecular targets through electrophilic aromatic substitution reactions. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to changes in their structure and function. The pathways involved include the activation of cytochrome P450 enzymes, which can lead to the formation of reactive intermediates that can cause cellular damage.
Comparación Con Compuestos Similares
Chlorobenzene: A simpler chlorinated benzene derivative.
2,4-Dichlorophenoxyacetic acid: A chlorinated aromatic compound used as an herbicide.
Dichlorobenzene: Another chlorinated benzene derivative with different substitution patterns.
Uniqueness: Benzene, (2,3-dichloropropoxy)- is unique due to the presence of the 2,3-dichloropropoxy group, which imparts distinct chemical and physical properties compared to other chlorinated benzene derivatives. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications.
Propiedades
Número CAS |
39736-21-5 |
|---|---|
Fórmula molecular |
C9H10Cl2O |
Peso molecular |
205.08 g/mol |
Nombre IUPAC |
2,3-dichloropropoxybenzene |
InChI |
InChI=1S/C9H10Cl2O/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
Clave InChI |
CCMFAWFFOGTVRE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC(CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B14662259.png)
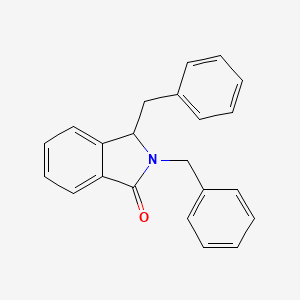
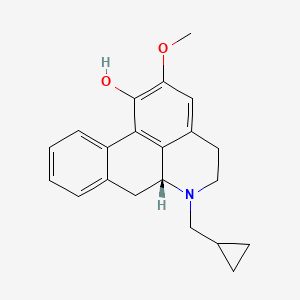
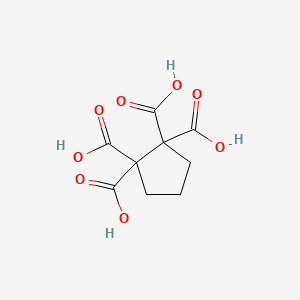
![4-Oxo-4H-naphtho[1,2-b]pyran-3-carbonitrile](/img/structure/B14662280.png)
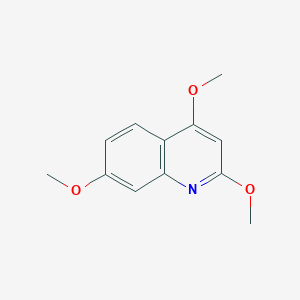
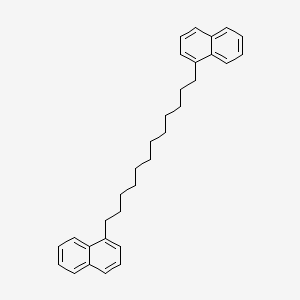
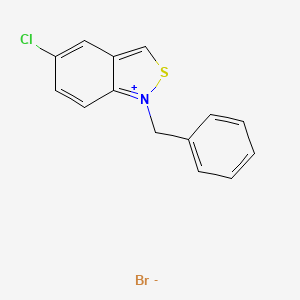
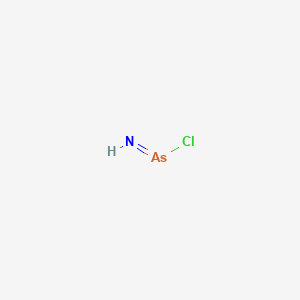
![4-[(2,4-Dinitrophenyl)sulfanyl]morpholine](/img/structure/B14662308.png)
